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Compound of Interest

Compound Name: Propyl stearate

Cat. No.: B1217370 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for propyl
stearate (propyl octadecanoate), a fatty acid ester with applications in various scientific fields,

including its use as a lubricant, plasticizer, and in the formulation of cosmetics and

pharmaceuticals. The following sections present in-depth nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and

a visual representation of the analytical workflow.

Spectroscopic Data Summary
The quantitative spectral data for propyl stearate are summarized in the tables below for easy

reference and comparison.

Table 1: ¹H NMR Spectral Data for Propyl Stearate
(Predicted)
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~4.00 Triplet (t) 2H -O-CH₂-CH₂-CH₃

~2.28 Triplet (t) 2H -CH₂-COO-

~1.63 Sextet 2H -O-CH₂-CH₂-CH₃

~1.60 Quintet 2H -CH₂-CH₂-COO-

~1.25 Multiplet (br s) 28H -(CH₂)₁₄-

~0.92 Triplet (t) 3H -O-CH₂-CH₂-CH₃

~0.88 Triplet (t) 3H CH₃-(CH₂)₁₅-

Note: The ¹H NMR data is predicted based on typical chemical shifts for long-chain esters and

related compounds. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectral Data for Propyl Stearate
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Chemical Shift (δ) (ppm) Assignment

173.9 C=O

65.9 -O-CH₂-CH₂-CH₃

34.4 -CH₂-COO-

31.9 -(CH₂)n-

29.7 -(CH₂)n-

29.6 -(CH₂)n-

29.5 -(CH₂)n-

29.4 -(CH₂)n-

29.3 -(CH₂)n-

29.2 -(CH₂)n-

25.0 -CH₂-CH₂-COO-

22.7 -CH₂-CH₃ (stearate chain)

22.1 -O-CH₂-CH₂-CH₃

14.1 CH₃ (stearate chain)

10.5 -O-CH₂-CH₂-CH₃

Source: Based on publicly available spectral databases.

Table 3: Infrared (IR) Spectroscopy Data for Propyl
Stearate
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Wavenumber (cm⁻¹) Intensity Assignment

2957, 2924, 2854 Strong C-H stretching (alkane)

1742 Strong C=O stretching (ester)

1465 Medium C-H bending (methylene)

1378 Medium C-H bending (methyl)

1172 Strong C-O stretching (ester)

Source: NIST Chemistry WebBook.[1]

Table 4: Mass Spectrometry (GC-MS) Data for Propyl
Stearate

m/z Relative Intensity Assignment

326 Low [M]⁺ (Molecular Ion)

284 Moderate
[M - C₃H₆]⁺ (McLafferty

rearrangement)

269 Moderate [M - C₃H₇O]⁺

115 Moderate [C₆H₁₁O₂]⁺

88 High [C₄H₈O₂]⁺ (McLafferty +1)

60 High [C₂H₄O₂]⁺

43 Base Peak [C₃H₇]⁺

Source: NIST Mass Spectrometry Data Center.[2]

Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A solution of propyl stearate (approximately 10-20 mg) is prepared in a

deuterated solvent (e.g., chloroform-d, CDCl₃) (approximately 0.6-0.7 mL). A small amount of

tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0

ppm). The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Experiment: A standard one-pulse proton experiment is performed.

Parameters:

Number of scans: 16-32

Relaxation delay: 1-2 seconds

Pulse width: 30-45 degrees

Acquisition time: 2-4 seconds

¹³C NMR Spectroscopy:

Instrument: A high-resolution NMR spectrometer (e.g., 100 MHz or higher for carbon).

Experiment: A proton-decoupled ¹³C experiment (e.g., power-gated decoupling) is

performed to simplify the spectrum to single lines for each carbon environment.

Parameters:

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

Relaxation delay: 2-5 seconds

Pulse width: 30-45 degrees

Acquisition time: 1-2 seconds
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Infrared (IR) Spectroscopy
Sample Preparation: As propyl stearate is a waxy solid at room temperature, it can be

analyzed as a thin film. A small amount of the sample is melted and pressed between two

potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a uniform thin film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of the clean salt plates is collected first to subtract any

atmospheric and instrumental interferences.

The sample is then placed in the spectrometer's sample compartment.

The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via a gas

chromatograph (GC) for separation from any potential impurities. A dilute solution of propyl
stearate in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into the

GC.

Gas Chromatography (GC) Conditions:

Column: A non-polar capillary column (e.g., DB-5ms).

Carrier Gas: Helium.

Temperature Program: A temperature gradient is used to ensure good separation and

peak shape, for example, starting at 100°C and ramping up to 300°C.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

Scan Range: A typical mass range of m/z 40-400 is scanned.

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the spectral

data of a chemical compound like propyl stearate.

Spectral Analysis Workflow for Propyl Stearate
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Analytical workflow for propyl stearate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectral Data Analysis of Propyl Stearate: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1217370#spectral-data-for-propyl-stearate-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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